Glutinol

Übersicht

Beschreibung

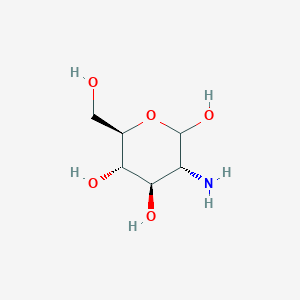

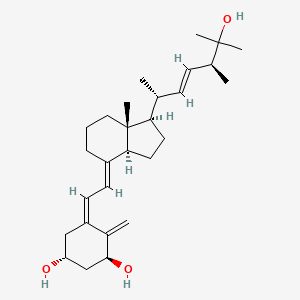

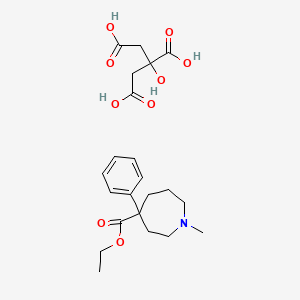

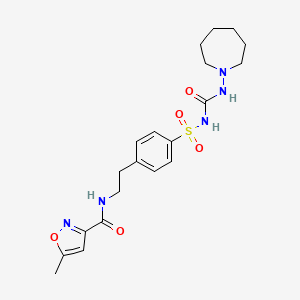

Glutinol is a triterpenoid compound . It has a molecular formula of C30H50O, an average mass of 426.717 Da, and a monoisotopic mass of 426.386169 Da .

Synthesis Analysis

This compound synthase (EC 5.4.99.49) is an enzyme that catalyzes the formation of this compound . This enzyme is found in Kalanchoe daigremontiana and also produces traces of other triterpenoids .Molecular Structure Analysis

The molecular structure of this compound consists of 85 bonds, including 35 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol . The molecular docking results showed that as compared to other selected genes, CYP19A1 showed significant interaction with this compound, with a binding energy of −10.1795 kJ/mol .Chemical Reactions Analysis

Network pharmacology was used to investigate this compound’s mechanism of action . The BindingDB Database was utilized to discover probable this compound target genes after ADMET analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.730 and an elemental analysis of C, 84.44; H, 11.81; O, 3.75 . The ADMET analysis of this compound indicates that it possesses all drug likeness properties .Wissenschaftliche Forschungsanwendungen

Netzwerkpharmakologie und Molekulares Docking

Glutinol, eine Triterpenoidverbindung, wurde mithilfe der Netzwerkpharmakologie untersucht, um seinen Mechanismus zu erforschen . Die chemische Formel von this compound wurde für diese Untersuchung in der PubChem-Datenbank recherchiert . Die BindingDB-Datenbank wurde genutzt, um nach der ADMET-Analyse mit der pkCSM-Software wahrscheinliche this compound-Zielgene zu entdecken . Diese Strategie beschleunigt nicht nur die Arzneimittelforschung, sondern spart auch Zeit, Energie und vor allem Geld .

Biologische Aktivität und Arzneimittelverwendung

This compound weist laut den Ergebnissen eine gute biologische Aktivität und Arzneimittelverwendung auf . Insgesamt wurden 32 Zielgene entdeckt . Die Anwendung von Bioinformatik und Netzwerkanalyse ermöglichte die Entdeckung, dass diese Zielgene mit Karzinogenese, Diabetes, Entzündungsreaktionen und anderen biologischen Prozessen in Verbindung stehen .

Pharmakologisches Netzwerk

Diese Ergebnisse zeigten, dass this compound auf einer breiten Palette von Proteinen und Signalwegen wirken kann, um ein pharmakologisches Netzwerk zu etablieren, das für die Arzneimittelentwicklung und -verwendung nützlich sein kann .

β-Glucan aus Ganoderma-Arten

Ganoderma hat als wertvolles Nahrungsergänzungsmittel und medizinischer Bestandteil mit herausragenden Wirkstoffen gedient, die für den Schutz des Menschen vor chronischen Krankheiten unerlässlich sind . Moderne pharmakologische Studien haben bewiesen, dass Ganoderma β- d -Glucan vielseitige biologische Aktivitäten aufweist, wie z. B. immunmodulatorische, antitumorale, antioxidative und antivirale Eigenschaften sowie die Regulierung der Darmmikrobiota .

Physikalisch-chemische Eigenschaften und strukturelle Merkmale

Die Forschungsfortschritte in Bezug auf die physikalisch-chemischen Eigenschaften, strukturellen Merkmale, Bioaktivitäten, potenziellen Wirkmechanismen, Sicherheitsbewertung und Anwendungen von β-d-Glucan aus Ganoderma-Arten wurden systematisch zusammengefasst .

Hemmung von menschlichen Eierstockkrebszellen

Es wurde festgestellt, dass this compound die Proliferation von menschlichen Eierstockkrebszellen hemmt . Der IC50 gegen menschliche OVACAR3-Zellen betrug 6 µM, während der IC50 gegen normale SV40-Zellen 60 µM betrug .

Wirkmechanismus

Target of Action

Glutinol, a triterpenoid compound, has been found to interact with a wide range of proteins . A total of 32 target genes were discovered in a study . These target genes are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response .

Mode of Action

It is known that this compound interacts with its targets, leading to changes in various biological processes . Molecular docking studies have been performed to understand the interaction of this compound with its targets .

Biochemical Pathways

This compound operates on a wide range of proteins and pathways . The affected pathways are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response

Pharmacokinetics

It is known that this compound has good biological activity and drug utilization .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with a wide range of proteins and pathways . It has been found to have significant anti-inflammatory potential . Moreover, this compound displayed significant anti-cancer effect against human ovarian cancer cells by altering the PI3AKT signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as diet, lifestyle, and environmental pollution can impact the effectiveness of the compound . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Glutinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with target genes linked to carcinogenesis, diabetes, and inflammatory responses . These interactions are facilitated through binding to specific proteins and enzymes, influencing their activity and leading to various biochemical outcomes. For instance, this compound has demonstrated moderate insulin secretagogue activity, enhancing insulin secretion in pancreatic β-cells .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In pancreatic β-cells, this compound enhances insulin secretion, which is crucial for glucose homeostasis . Additionally, this compound has been observed to impact inflammatory pathways, reducing the expression of pro-inflammatory cytokines and thereby mitigating inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways, which can lead to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability in vitro, maintaining its biological activity over extended periods . Long-term studies have shown that this compound can sustain its anti-inflammatory and insulin secretagogue effects, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to enhance insulin secretion and reduce inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to glucose metabolism, enhancing insulin secretion and improving glucose uptake in cells . Additionally, this compound impacts lipid metabolism, reducing lipid accumulation and promoting lipid catabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . This compound has been observed to accumulate in pancreatic tissues, enhancing its insulin secretagogue activity . Its distribution is also influenced by its lipophilic nature, allowing it to interact with lipid membranes and intracellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences protein folding and energy metabolism, respectively . These localizations are essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Eigenschaften

IUPAC Name |

(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSACQSILLSUII-ISSAZSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202902 | |

| Record name | D:B-Friedoolean-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545-24-4 | |

| Record name | Glutinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D:B-Friedoolean-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)